![molecular formula C11H14N2O B14329353 3-[4-(Dimethylamino)phenoxy]propanenitrile CAS No. 103565-08-8](/img/structure/B14329353.png)
3-[4-(Dimethylamino)phenoxy]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Dimethylamino)phenoxy]propanenitrile is an organic compound with the molecular formula C11H14N2O It contains a phenoxy group substituted with a dimethylamino group and a propanenitrile chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenoxy]propanenitrile typically involves the reaction of 4-(dimethylamino)phenol with 3-chloropropanenitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
3-[4-(Dimethylamino)phenoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Conversion to 3-[4-(Dimethylamino)phenoxy]propanamine.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
3-[4-(Dimethylamino)phenoxy]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[4-(Dimethylamino)phenoxy]propanenitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(Dimethylamino)propanenitrile
- 4-(Dimethylamino)phenol
- 3-(Dimethylamino)propionitrile
Uniqueness
3-[4-(Dimethylamino)phenoxy]propanenitrile is unique due to the presence of both a phenoxy group and a nitrile group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
103565-08-8 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-[4-(dimethylamino)phenoxy]propanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-13(2)10-4-6-11(7-5-10)14-9-3-8-12/h4-7H,3,9H2,1-2H3 |
InChI 键 |
LBEFHJKEIJPZEC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


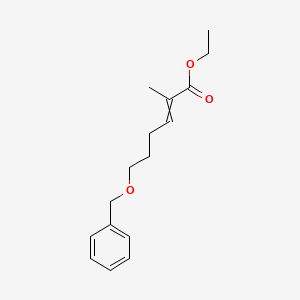
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
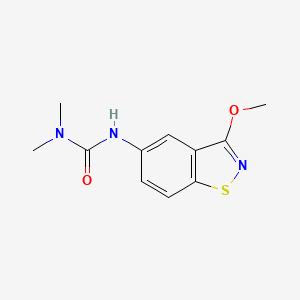
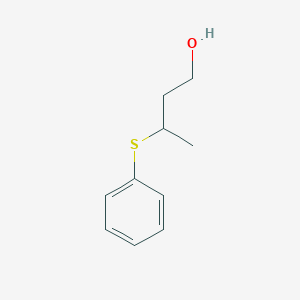
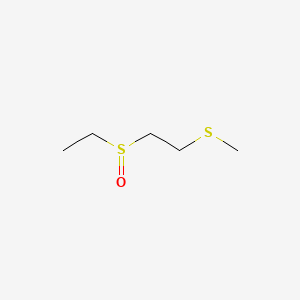
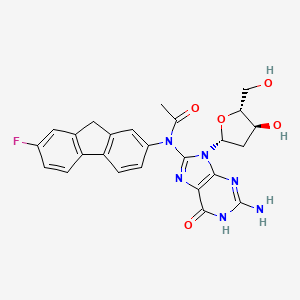
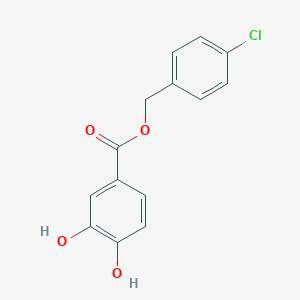
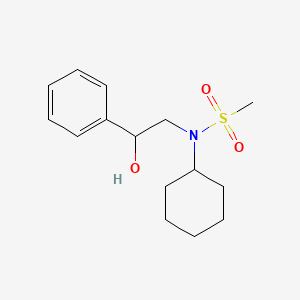

phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
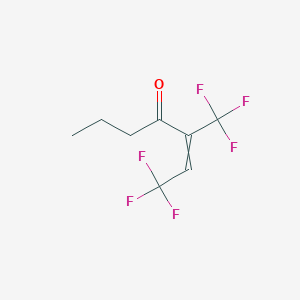
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
